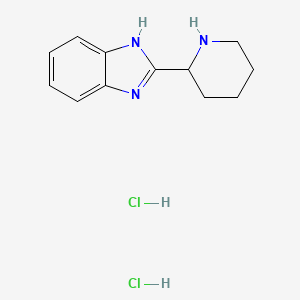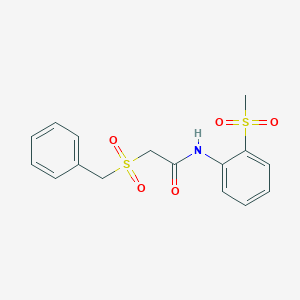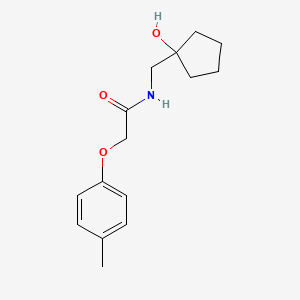
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, also known as ML352, is a small molecule that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound is currently being studied for its ability to target and inhibit the activity of a specific protein, which has been implicated in a variety of diseases. In
Mecanismo De Acción
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves its ability to target and inhibit the activity of a specific protein called MTH1. This protein is involved in the repair of damaged DNA, and is overexpressed in many types of cancer cells. By inhibiting the activity of MTH1, 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide can prevent cancer cells from repairing their DNA, which can ultimately lead to cell death. Additionally, 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has been shown to have anti-inflammatory properties, which may also contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide are still being studied, but early research suggests that this compound may have a number of beneficial effects on the body. In addition to its potential anti-cancer and anti-inflammatory properties, 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has been shown to have a low toxicity profile, which is an important consideration for any potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide in lab experiments is its specificity for the MTH1 protein. Because this compound is able to target and inhibit the activity of this protein, it may be a valuable tool for studying the role of MTH1 in various diseases. Additionally, 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has been shown to have a low toxicity profile, which makes it a safer option for lab experiments compared to other compounds that may have more harmful side effects. However, one limitation of using 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide in lab experiments is the proprietary nature of its synthesis method, which may make it difficult for researchers to obtain and use this compound in their studies.
Direcciones Futuras
There are many potential future directions for research on 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide. One area of interest is in the development of this compound as a therapeutic agent for cancer. Additional studies will be needed to determine the optimal dosage and administration method for 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, as well as its potential side effects and interactions with other drugs. Other future directions for research on 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide may include investigating its potential as a treatment for other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, and to identify any potential limitations or drawbacks to its use in lab experiments or as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The exact method used to synthesize 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is not widely available in the scientific literature, as it is considered proprietary information. However, it is known that the synthesis involves the use of various reagents and solvents, and requires careful monitoring and purification to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent in a variety of diseases. One of the most promising applications of 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is in the treatment of cancer. This compound has been shown to inhibit the activity of a specific protein that is overexpressed in many types of cancer, including breast, lung, and prostate cancer. By targeting this protein, 4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide may be able to slow or stop the growth of cancer cells, making it a potentially valuable addition to current cancer treatments.
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-5-2-15(3-6-17)8-11-22-20(25)24-12-9-18(10-13-24)27-19-7-4-16(21)14-23-19/h2-7,14,18H,8-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZLVYEJQPFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

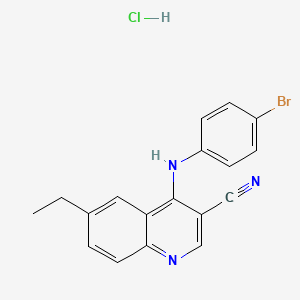

![(1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)

![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)
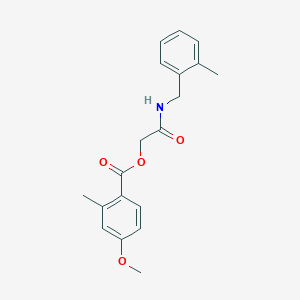
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)

